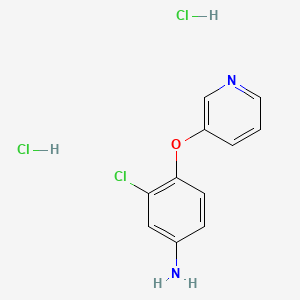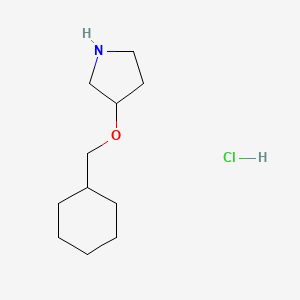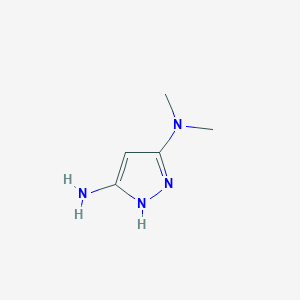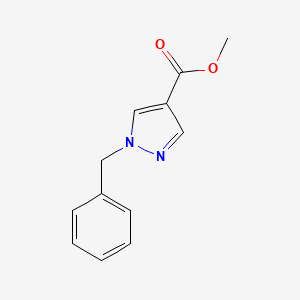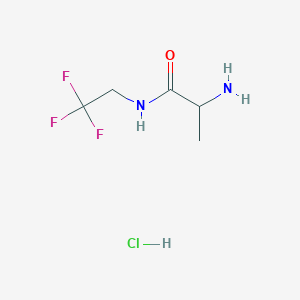
Chlorhydrate de 2-amino-N-(2,2,2-trifluoroéthyl)propanamide
Vue d'ensemble
Description
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C5H10ClF3N2O and its molecular weight is 206.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
Chlorhydrate de 2-amino-N-(2,2,2-trifluoroéthyl)propanamide: est un intermédiaire clé dans la synthèse de composés pharmaceutiques. Son groupe trifluoroéthyle améliore la stabilité et modifie l'activité biologique, ce qui est crucial pour le développement de médicaments avec des propriétés pharmacocinétiques améliorées .
Médecine vétérinaire
L'une des applications notables est la synthèse du fluralaner, un insecticide vétérinaire à large spectre. Il agit comme un élément essentiel de la structure et de la fonction du fluralaner, qui est très efficace contre divers parasites chez les animaux .
Synthèse organique
Le composé est utilisé en synthèse organique pour créer des molécules organiques complexes. Sa capacité à subir diverses réactions chimiques en fait un outil polyvalent dans la construction de divers groupes fonctionnels pour différents composés organiques .
Chimie médicinale
En chimie médicinale, le This compound est utilisé comme élément constitutif du développement de médicaments. Sa fonctionnalité amide permet l'introduction de divers groupes fonctionnels, modulant les propriétés biologiques pour des agents thérapeutiques potentiels .
Chimie verte
Le processus de synthèse du composé a été amélioré pour être plus respectueux de l'environnement et commercialement viable. Cela s'aligne sur les principes de la chimie verte, mettant l'accent sur l'utilisation de méthodes et de matériaux durables .
Chimie analytique
Il a des applications en chimie analytique, où il peut être utilisé pour la dérivatisation des acides carboxyliques aqueux en leurs dérivés trifluoroéthylamide correspondants. Cette technique est précieuse pour la chimie analytique environnementale .
Science des matériaux
La stabilité et les propriétés chimiques uniques du This compound le rendent adapté à la recherche en science des matériaux, en particulier dans le développement de nouveaux matériaux avec des propriétés chimiques et physiques spécifiques .
Mécanisme D'action
Mode of Action
It is known that the trifluoroethyl group in the compound can enhance stability and alter biological activity, impacting properties like solubility and lipophilicity .
Action Environment
It is known that the compound is a white solid or crystalline powder and should be stored in a dry, cool place . It is soluble in water and organic solvents like alcohol and ether .
Analyse Biochimique
Biochemical Properties
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoroethyl group is known to enhance its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it may interact with proteases, altering their activity and thus affecting protein degradation pathways. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions facilitated by the trifluoroethyl group .
Cellular Effects
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride influences various types of cells and cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. This compound has been observed to alter gene expression profiles, leading to changes in cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, thereby modulating its activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and organ damage .
Metabolic Pathways
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby altering the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and function .
Subcellular Localization
2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with specific biomolecules within these compartments .
Propriétés
IUPAC Name |
2-amino-N-(2,2,2-trifluoroethyl)propanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O.ClH/c1-3(9)4(11)10-2-5(6,7)8;/h3H,2,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUCVVCJXREYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)




![tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate](/img/structure/B1521075.png)


![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)
